2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is a piperazine-based derivative featuring a 4-fluorophenyl group attached to the piperazine ring and a 2-oxoethyl linker connecting to a 4-methylphenyl acetate moiety. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the 4-methylphenyl acetate group contributes to lipophilicity, influencing membrane permeability and binding affinity.
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-16-2-4-17(5-3-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIBFXUONHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where 4-fluorophenyl halides react with piperazine under basic conditions.
Esterification: The resulting 4-(4-fluorophenyl)piperazine is then reacted with 2-oxoethyl (4-methylphenyl)acetate. This step involves esterification, typically using acid catalysts like sulfuric acid or via a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl group in the ester linkage.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmitter systems.
Medicine
Pharmacological Research: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism by which 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and synthesis data derived from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |
|---|---|---|---|---|---|---|---|
| Target Compound | C${21}$H${22}$FN$2$O$4$ | 397.41 | 4-Fluorophenylpiperazine, 2-oxoethyl, 4-methylphenyl acetate | - | - | - | - |
| N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide | C${23}$H${21}$F$2$N$3$O$_5$S | 513.49 | Bis(4-fluorophenyl)methyl, 3-nitrobenzenesulfonamide | 58 | 155–157 (dec) | $^1$H NMR (DMSO-d$6$): δ 2.27 (m, piperazine-CH$2$), 3.41 (m, piperazine-CH$_2$) | |
| 5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C${27}$H${24}$ClFN$_4$S | 502.03 | [4-(4-Fluorophenyl)piperazin-1-yl]methyl, triazole-thione, 4-methylphenyl | 83 | - | CAS: 1349172-93-5 | |
| 4-(4-Fluorophenyl)-1-piperazinylacetic acid | C${22}$H${21}$FN$2$O$2$ | 380.42 | 2-Naphthylacetic acid, 4-fluorophenylpiperazine | - | - | MDL: MFCD04115199 | |
| N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | C${19}$H${21}$FN$3$O$3$S | 406.45 | 4-Methylphenylsulfonyl, acetamide | - | - | CAS: 701926-99-0 | |
| Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate | C${13}$H${17}$FN$2$O$2$ | 252.28 | Piperazine, methyl acetate | - | - | Molecular weight: 252.28 | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | C${19}$H${17}$F$4$N$2$O$_5$ | 445.35 | 2-Fluorobenzoyl, 4-hydroxyphenyl-2-oxoethyl | 48 | - | $^1$H NMR: Aromatic H at δ 6.7–8.0; piperazine protons at δ 2.5–3.5 |
Key Findings from Comparative Analysis:
Electron-withdrawing groups like the nitro moiety in reduce basicity of the piperazine nitrogen, affecting solubility and receptor interactions.
Synthetic Efficiency :
- The triazole-thione derivative (compound 24a, ) achieved the highest yield (83%), suggesting efficient coupling of the [4-(4-fluorophenyl)piperazin-1-yl]methyl group with heterocyclic systems.
- Trifluoroacetate salts (e.g., ) are commonly used to improve crystallinity, as seen in the crystal structure refinement via SHELX software .
Spectroscopic Trends :
- Piperazine protons in $^1$H NMR consistently appear between δ 2.2–3.5 (e.g., ).
- Fluorine NMR signals (δ –115.6 in ) confirm the para-fluorophenyl group’s electronic environment.
Biological Implications :
- Sulfonamide and sulfonyl groups (e.g., ) may enhance hydrogen bonding with target proteins, while ester groups (e.g., target compound, ) are prone to hydrolysis, affecting metabolic stability.
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula: C₂₁H₂₄FN₃O₄. Its structure includes a piperazine ring, a fluorophenyl moiety, and an acetate group, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of piperazine have shown significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| This compound | TBD | TBD |
Studies indicate that modifications on the piperazine ring can enhance antimicrobial efficacy, suggesting that this compound may exhibit similar properties.
Interaction with Biological Targets
The compound's interaction with specific enzymes has been explored in various research contexts. For example, piperazine derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production.
Case Study: Tyrosinase Inhibition
A study reported that certain piperazine derivatives acted as competitive inhibitors of tyrosinase, showing potential for use in skin whitening applications. The IC50 values for these compounds were found to be in low micromolar concentrations, indicating strong inhibitory potential.
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound X | 25.5 | Competitive Inhibition |
| Compound Y | 40.0 | Non-competitive Inhibition |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structural variations in piperazine derivatives significantly influence their biological activity. Electron-donating or withdrawing groups on the phenyl ring can enhance or diminish antimicrobial activity. Understanding these relationships is crucial for optimizing the design of new therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
